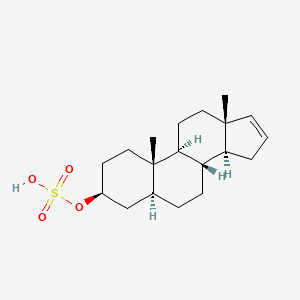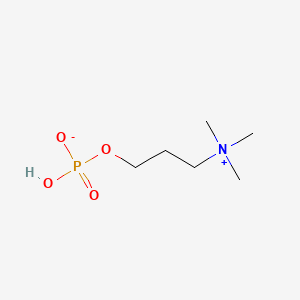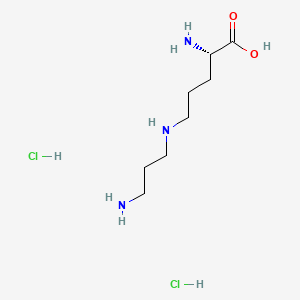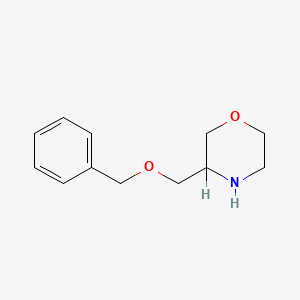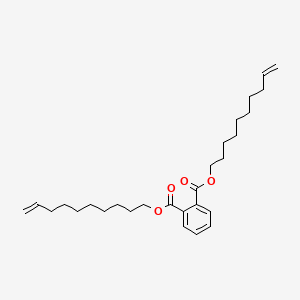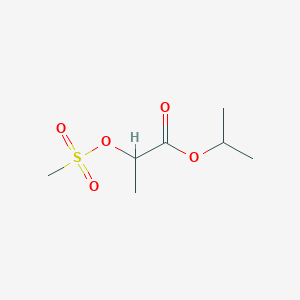
4-Hexadecylaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Hexadecylaniline and its derivatives involves several key methodologies. One approach involves the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides, leading to various 4-halo-2-aminoquinolines with moderate to excellent yields. This method demonstrates the versatility and efficiency of palladium catalysis in the synthesis of complex aniline derivatives (Liu et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-Hexadecylaniline derivatives has been explored through various analytical techniques. Studies on related compounds, such as those incorporating phenylalanine amides and peptides, reveal the importance of stereochemistry and the arrangement of substituents on the aniline ring in determining the compound's physical and chemical properties. These structural features are crucial for the compound's application in material science and organic synthesis (Krasnov et al., 1995).
Chemical Reactions and Properties
4-Hexadecylaniline undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, its role in the spontaneous reduction of aqueous chloroaurate ions to produce organically dispersible, hydrophobic gold nanoparticles showcases its potential in nanomaterial synthesis and applications in catalysis and electronics (Selvakannan et al., 2004).
Physical Properties Analysis
The physical properties of 4-Hexadecylaniline, such as solubility, melting point, and thermal stability, are influenced by the length of the alkyl chain and the nature of the substituents on the aniline ring. These properties are essential for its application in the development of advanced materials and functional devices.
Chemical Properties Analysis
The chemical properties of 4-Hexadecylaniline, including its reactivity towards acids, bases, and various organic reagents, are pivotal for its utility in chemical synthesis. Its behavior in bioorthogonal reactions and potential for modification through N-grafting of hexadecylbromide to produce conductive polyaniline derivatives underscores its versatility in organic and materials chemistry (Massoumi et al., 2012).
Aplicaciones Científicas De Investigación
Gold Metallization of DNA
- Scientific Field: Biochemistry and Nanotechnology
- Application Summary: 4-Hexadecylaniline has been used in a simple solution-based method for the gold (Au) metallization of DNA, resulting in a Au nanowire network .
- Methods of Application: The exact method of application is not specified in the source, but it involves using 4-Hexadecylaniline in a solution-based method to metallize DNA with gold .
- Results or Outcomes: The outcome of this application is the creation of a gold nanowire network .
Fabrication of Hybrid Organized Molecular Films
- Scientific Field: Material Science and Nanotechnology
- Application Summary: 4-Hexadecylaniline has been used in the fabrication of hybrid organized molecular films by the Langmuir-Blodgett (LB) technique .
- Methods of Application: The LB technique is used to fabricate hybrid organized molecular films. The photoluminescent properties of these films have been investigated .
- Results or Outcomes: The results of this application are not specified in the source .
Synthesis of Gold Nanoparticles
- Scientific Field: Nanotechnology
- Application Summary: 4-Hexadecylaniline has been used in the synthesis of organically dispersible, hydrophobic gold nanoparticles of variable shape .
- Methods of Application: The synthesis involves the spontaneous reduction of aqueous chloroaurate ions by hexadecylaniline molecules in a biphasic reaction setup .
- Results or Outcomes: The outcome of this application is the production of organically dispersible, hydrophobic gold nanoparticles of variable shape .
Safety And Hazards
4-Hexadecylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment such as dust masks, eyeshields, and gloves .
Propiedades
IUPAC Name |
4-hexadecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCQATUVPNPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341271 | |
| Record name | 4-Hexadecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexadecylaniline | |
CAS RN |
79098-13-8 | |
| Record name | 4-Hexadecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hexadecylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)

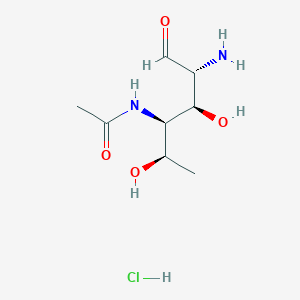
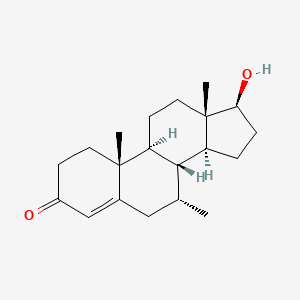

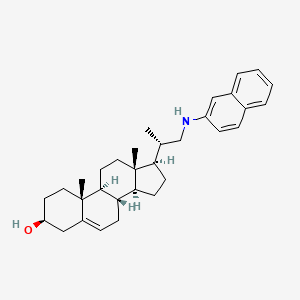
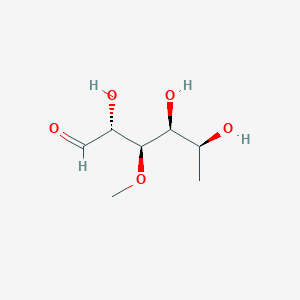
![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)
